molecular formula C7H8ClN<br>ClC6H3(CH3)NH2<br>C7H8ClN B164923 4-Chloro-2-methylaniline CAS No. 95-69-2

4-Chloro-2-methylaniline

Cat. No. B164923
CAS RN: 95-69-2
M. Wt: 141.6 g/mol
InChI Key: CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Chloro-2-methylaniline may be synthesized via several methods. One such method involves the reaction with paraformaldehyde in toluene . Another method involves a palladium-catalyzed selective monoallylation with allyl alcohol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylaniline consists of a benzene ring with a chlorine atom and a methyl group attached to it, along with an amine group . The molecular weight of the compound is 141.60 g/mol .


Chemical Reactions Analysis

4-Chloro-2-methylaniline can undergo various chemical reactions. For instance, it can react with microsomal enzymes to form two soluble products identified as 5-chloro-2-hydroxylaminotoluene and 4,4’-dichloro-2,2’-dimethylazobenzene .


Physical And Chemical Properties Analysis

4-Chloro-2-methylaniline is a solid at room temperature with a melting point of 24-27 °C and a boiling point of 241 °C . It has a refractive index of 1.583 and a density of 1.19 g/mL at 25 °C .

Scientific Research Applications

Biochemical Investigations

4-Chloro-2-methylaniline has been studied in biochemical contexts, particularly for its interaction with biological macromolecules. Research by Hill, Shih, and Struck (1979) found that radioactivity from 4-chloro-2-[methyl-14C]methylaniline binds extensively to protein, DNA, and RNA in rat liver. This study highlights the compound's potential for interaction with various biological systems (Hill, Shih, & Struck, 1979).

Spectroscopy and Molecular Analysis

Arjunan and Mohan (2008) conducted a comprehensive analysis of 4-chloro-2-methylaniline using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. Their study provides valuable information on the vibrational assignment and analysis of the compound's fundamental modes (Arjunan & Mohan, 2008).

Synthesis and Characterization

The synthesis and characterization of novel compounds derived from 4-chloro-2-methylaniline have been explored. Topçu et al. (2021) synthesized novel compounds through reactions with ω-chloro-isonitrosoacetophenone, leading to various derivatives of 4-chloro-2-methylaniline. These compounds demonstrated promising antioxidant activities (Topçu et al., 2021).

Metabolic Studies

Research on the metabolic processing of 4-chloro-2-methylaniline in rat liver microsomes has been conducted by Boeren et al. (1992). This study provides insights into the compound's metabolism and its potential mutagenic properties (Boeren et al., 1992).

Environmental Applications

4-Chloro-2-methylaniline's role in environmental studies has been explored, particularly in the context of water pollution. Wegman and Korte (1981) conducted a monitoring program to detect the presence of 4-chloro-2-methylaniline in Dutch rivers, contributing to our understanding of aromatic amines in surface waters (Wegman & Korte, 1981).

Safety in Industrial Processes

Safety concerns related to the distillation of 4-chloro-2-methylaniline have been investigated by Kotoyori et al. (1975). Their research highlights the potential risks and necessary precautions for the safe handling of this compound in industrial settings (Kotoyori et al., 1975).

Safety And Hazards

4-Chloro-2-methylaniline is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and may cause cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
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InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N
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Molecular Formula

C7H8ClN
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Related CAS

3165-93-3 (hydrochloride)
Record name 4-Chloro-o-toluidine
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DSSTOX Substance ID

DTXSID1041508
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Molecular Weight

141.60 g/mol
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Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor.
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Boiling Point

466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F
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Flash Point

320 °F (NTP, 1992), 99 °C c.c., 320 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor)
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Density

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated)
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Vapor Density

Relative vapor density (air = 1): 4.9
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Vapor Pressure

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5
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Product Name

4-Chloro-2-methylaniline

Color/Form

Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL

CAS RN

95-69-2, 87999-30-2
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Melting Point

72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylaniline
Reactant of Route 2
4-Chloro-2-methylaniline
Reactant of Route 3
4-Chloro-2-methylaniline
Reactant of Route 4
4-Chloro-2-methylaniline
Reactant of Route 5
4-Chloro-2-methylaniline
Reactant of Route 6
4-Chloro-2-methylaniline

Citations

For This Compound
328
Citations
V Arjunan, S Mohan - Journal of Molecular Structure, 2008 - Elsevier
… analysis of some aniline derivatives, namely 4-chloro-2-methylaniline and 4-chloro-3-… anilines, an extensive spectroscopic studies of 4-chloro-2-methylaniline (4C2MA) and 4-chloro-3-…
Number of citations: 77 www.sciencedirect.com
S Ramalingam, S Periandy - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… In the present study, the FT-IR and FT-Raman spectra of 4-chloro-2-methylaniline (4CH2MA) have been recorded in the range of 4000–100 cm −1 . The fundamental modes of …
Number of citations: 15 www.sciencedirect.com
DL Hill, TW Shih, RF Struck - Cancer Research, 1979 - AACR
… Biochemical investigations relating to the mechanism of ac lion and mechanism of activation have been made for the carcinogen, 4-chloro-2-methylaniline. Radioactivity from 4chboro-2-…
Number of citations: 14 aacrjournals.org
K Fuchs, A Schreiner, F Lingens - Microbiology, 1991 - microbiologyresearch.org
… from cells grown on 4-chloro-2methylaniline converted 5-chloro-… a degradation product of 4-chloro-2-methylaniline but rather an … case of 4-chloro-2-methylaniline 96 % of the theoretical …
Number of citations: 54 www.microbiologyresearch.org
M Karabacak, M Kurt, M Çınar, A Coruh - Molecular Physics, 2009 - Taylor & Francis
… Recently, FT-IR and FT-Raman and ab initio analysis of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline was published Citation26. The polarized Raman and Infrared spectra of 2-…
Number of citations: 84 www.tandfonline.com
RC Duty - Analytical Chemistry, 1977 - ACS Publications
… The 3-chloro-2-methylaniline (K & K laboratories), 4-chloro-2-methylaniline (Aldrich Chemical Co.) and 5-chloro-2-methylaniline(Aldrich Chemical Co.) were acetylated by a standard …
Number of citations: 1 pubs.acs.org
S Yurdakul, AI Sen - Vibrational spectroscopy, 1999 - Elsevier
… 1411, 672, 586, and 397 cm −1 for 4-chloro-2-methylaniline; 3-chloro-2-methylaniline and 5-… –C) in agreement with the assignment for 4-chloro-2-methylaniline, 3-chloro-2-methylaniline…
Number of citations: 28 www.sciencedirect.com
J Stockinger, C Hinteregger, M Loidl, A Ferschl… - Applied microbiology …, 1992 - Springer
… As a result of the large screening programme, one pure bacterial culture (Z-1190) capable of degrading 5-chloro-2-methylaniline (5C2MA) and 4-chloro-2-methylaniline (4C2MA) was …
Number of citations: 21 link.springer.com
K Sangeetha, R Mathammal… - Journal of Chemical and …, 2016 - researchgate.net
Quantum mechanical calculations of 4-chloro 2-nitroaniline are carried out by using DFT/B3LYP/6-31+ G (d, p) method. Both the experimental and theoretical vibrational spectrum …
Number of citations: 2 www.researchgate.net
S Boeren, B Tyrakowska, J Vervoort, E De Hoffman… - Xenobiotica, 1992 - Taylor & Francis
… For methylanilines halogenated in the aromatic ring, the only metabolism studies have been with 4-chloro-2-methylaniline, the metabolic breakdown product of …
Number of citations: 5 www.tandfonline.com

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